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Compound of Interest

Compound Name: Fmoc-D-Pra-OH

CAS No.: 220497-98-3

Cat. No.: B557621

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Peptide Synthesis
and Click Chemistry with Fmoc-D-Pra-OH
In the landscape of modern chemical biology and drug discovery, the precise and efficient

construction of complex biomolecules is paramount. Fmoc-D-Pra-OH, the N-α-Fmoc-protected

form of D-propargylglycine, stands at the intersection of solid-phase peptide synthesis (SPPS)

and "click" chemistry, offering a versatile tool for the creation of novel peptides and

bioconjugates. Its D-configuration provides inherent resistance to enzymatic degradation, a

critical attribute for therapeutic peptide development, while the terminal alkyne side chain

serves as a bioorthogonal handle for post-synthetic modification via the copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) reaction.[1][2]

This technical guide provides a comprehensive overview of Fmoc-D-Pra-OH, including its

chemical properties, detailed experimental protocols for its incorporation into peptides and

subsequent use in click chemistry, quantitative data on reaction efficiency, and a practical

example of its application in studying cellular signaling pathways.
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Core Properties of Fmoc-D-Pra-OH
Fmoc-D-Pra-OH is a non-canonical amino acid derivative that is readily incorporated into

peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS)

methodologies.

Property Value Reference

Chemical Name
(R)-2-(Fmoc-amino)-4-

pentynoic acid
[3]

Synonyms
Fmoc-D-propargylglycine, N-

Fmoc-D-propargylglycine
[3]

CAS Number 220497-98-3 [3]

Molecular Formula C₂₀H₁₇NO₄ [3]

Molecular Weight 335.35 g/mol [1]

Appearance White to off-white solid

Key Functional Groups

Fmoc-protected amine,

Carboxylic acid, Terminal

alkyne

[1]

Data Presentation: Quantitative Analysis of On-
Resin CuAAC Reactions
The efficiency of the on-resin CuAAC reaction is a critical parameter for the successful

synthesis of modified peptides. The following tables summarize quantitative data on reaction

yields and conditions, providing a baseline for expected outcomes.

Table 1: Yields of On-Resin CuAAC Cyclization of a Propargylglycine-Containing Peptide

This table presents data from a study on the on-resin cyclization of a linear peptide containing

L-propargylglycine and an azido-lysine residue. The yields of the monomeric cyclic product are

shown under various reaction conditions. While this study used the L-enantiomer, the reaction
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chemistry and influencing factors are directly applicable to peptides containing Fmoc-D-Pra-
OH.

Catalyst
(1.5 eq)

Base (10
eq)

Solvent
Monomer:D
imer Ratio

Yield of
Monomer

Reference

CuI Piperidine DMF 8.28 : 1 High [4]

CuI DIEA DMF 1.11 : 1 Moderate [4]

CuI 2,6-Lutidine DMF 1.15 : 1 Moderate [4]

[Cu(CH₃CN)₄]

PF₆
Piperidine DMF 6.84 : 1 High [4]

CuSO₄/Ascor

bic Acid
Piperidine DMF 7.50 : 1 High [4]

CuI Piperidine NMP 4.09 : 1 Moderate [4]

Yields were qualitatively described as "High" or "Moderate" based on the monomer-to-dimer

ratio and HPLC analysis in the source publication.

Table 2: General Efficiency of CuAAC Reactions for Peptide Conjugation

This table provides a summary of typical reaction conditions and outcomes for intermolecular

CuAAC reactions involving peptides, demonstrating the high efficiency of this conjugation

method.
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Copper
Source

Reducin
g Agent

Ligand Solvent
Temper
ature

Time
Convers
ion/Yiel
d

Referen
ce

Copper

Wire
None None DMF 50 °C 5 h 100% [5]

CuSO₄

Sodium

Ascorbat

e

None Water
Room

Temp
1 h

Quantitati

ve
[5]

CuI None

2,6-

Lutidine/

DIPEA

MeCN
Room

Temp
12 h 31-90% [5]

CuSO₄

Sodium

Ascorbat

e

TBTA
DMSO/H

₂O

Room

Temp
18 h 78% [6]

Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-D-Pra-
OH into a peptide sequence via SPPS and a subsequent on-resin CuAAC reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-D-Pra-OH
This protocol outlines the manual synthesis of a peptide containing Fmoc-D-Pra-OH using

standard Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Preparation:

Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60

minutes in a suitable reaction vessel.[7]

Drain the DMF.

2. Fmoc Deprotection:
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Add a 20% solution of piperidine in DMF to the resin.

Agitate for 5 minutes, then drain.

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete

removal of the Fmoc group.[7]

Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (for standard amino acids):

In a separate vial, pre-activate the standard Fmoc-protected amino acid (3-5 equivalents

relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU) and a base

(e.g., DIPEA) in DMF for 1-2 minutes.[8]

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

Wash the resin with DMF (5 times).

Confirm complete coupling with a Kaiser test (ninhydrin test). Repeat coupling if necessary.

[9]

4. Incorporation of Fmoc-D-Pra-OH:

Follow the standard Fmoc deprotection protocol (Step 2).

Pre-activate Fmoc-D-Pra-OH (3-5 equivalents) using the same method as for standard

amino acids (Step 3).

Add the activated Fmoc-D-Pra-OH solution to the resin and agitate for 2-4 hours. A longer

coupling time may be beneficial due to the potential for steric hindrance.

Wash the resin with DMF (5 times) and perform a Kaiser test to ensure completion.

5. Peptide Chain Elongation:
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Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids

in the sequence.

6. Final Fmoc Deprotection:

After the final amino acid has been coupled, perform a final Fmoc deprotection as described

in Step 2.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction of a peptide containing D-propargylglycine

with an azide-functionalized molecule. This procedure is adapted from a protocol for on-resin

cyclization and is applicable for intermolecular conjugations.[10]

1. Resin Preparation:

After final Fmoc deprotection (Protocol 1, Step 6), wash the peptide-resin with DMF (3 times)

and then with dichloromethane (DCM) (3 times).

Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

2. Catalyst and Reagent Preparation:

Bubble nitrogen gas through dimethyl sulfoxide (DMSO) (12 mL/g resin) for at least 10

minutes to degas the solvent.

In a separate vial, dissolve the azide-containing molecule (5-10 equivalents relative to resin

loading) in the degassed DMSO.

In another vial, dissolve copper(I) bromide (CuBr) (1 equivalent) completely in a portion of

the degassed DMSO. Caution: Copper salts are toxic.

3. Click Reaction:

Drain the DCM from the resin.

Add the solution of the azide-containing molecule in DMSO to the resin.
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Add the CuBr solution to the resin slurry.

Add a freshly prepared 0.1 M aqueous solution of ascorbic acid (1 equivalent) to the reaction

mixture to maintain copper in the +1 oxidation state.[10]

Add 2,6-lutidine (10 equivalents) and N,N-diisopropylethylamine (DIEA) (10 equivalents) as

bases.[10]

Purge the reaction vessel with nitrogen for 5 minutes, then seal it.

Gently agitate the mixture at room temperature for 16-18 hours.

4. Washing:

Filter the resin and wash it sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3

times), and DCM (3 times) to remove copper salts and excess reagents.[10]

Dry the resin under vacuum.

5. Cleavage and Deprotection:

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used

(e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[7]

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold

ether.

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography

(RP-HPLC).

Mandatory Visualization: Diagrams of Workflows
and Signaling Pathways
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Experimental Workflow for Peptide Probe Synthesis and
Application
The following diagram illustrates a general workflow for the synthesis of a peptide probe using

Fmoc-D-Pra-OH and its subsequent application in a pull-down assay to identify protein-protein

interactions.
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Workflow for Peptide Probe Synthesis and Application
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Caption: A general workflow for synthesizing a biotinylated peptide probe and its use in a pull-

down assay.

Signaling Pathway: Probing EGFR Interactions
Peptides containing unnatural amino acids are valuable tools for studying protein-protein

interactions within signaling cascades. For instance, a peptide designed to mimic a binding

epitope can be synthesized with Fmoc-D-Pra-OH, allowing for the attachment of a reporter tag

(e.g., biotin) via click chemistry. This probe can then be used to investigate the interactions of

receptors like the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation

and cancer.

The following diagram illustrates a simplified EGFR signaling pathway and how a peptide probe

could be used to study the recruitment of downstream signaling molecules.
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Caption: A simplified EGFR signaling cascade and the use of a peptide probe to study protein

recruitment.

Conclusion
Fmoc-D-Pra-OH is a powerful and versatile building block that bridges the fields of peptide

synthesis and bioorthogonal chemistry. Its incorporation into peptide sequences allows for the

creation of molecules with enhanced stability and provides a handle for precise, post-synthetic

modifications through click chemistry. The high efficiency and mild conditions of the CuAAC

reaction make it an ideal method for conjugating a wide range of functionalities to peptides,

including reporter tags, therapeutic agents, and PEG chains. The experimental protocols and

quantitative data presented in this guide offer a solid foundation for researchers to leverage

Fmoc-D-Pra-OH in their efforts to develop novel peptide-based therapeutics and advanced

tools for chemical biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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